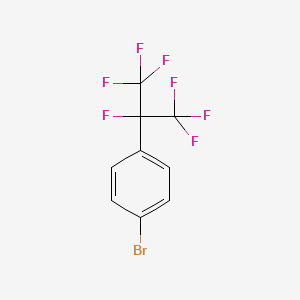

1-Bromo-4-(perfluoropropan-2-yl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF7/c10-6-3-1-5(2-4-6)7(11,8(12,13)14)9(15,16)17/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHKRCCSOYETGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50896314 | |

| Record name | 1-Bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50896314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2396-23-8 | |

| Record name | 1-Bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50896314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for the Preparation of 1 Bromo 4 Perfluoropropan 2 Yl Benzene

Precursor Synthesis and Halogenation Strategies for Perfluoroisopropyl Aromatic Systems

The synthesis of 1-bromo-4-(perfluoropropan-2-yl)benzene can be approached through two main pathways: the direct bromination of a perfluoroisopropylated aromatic precursor or the introduction of the perfluoroisopropyl group onto a pre-brominated aromatic ring. However, the most prevalent and strategically advantageous approach involves the synthesis of a key aniline (B41778) intermediate followed by conversion to the desired bromo-derivative.

Synthesis of Key Aromatic Precursors: Approaches to 4-(perfluoropropan-2-yl)aniline (B1277375) and Related Intermediates

The cornerstone of many synthetic strategies towards this compound is the preparation of 4-(perfluoropropan-2-yl)aniline. This intermediate provides a versatile handle for the introduction of the bromine atom at the desired position through well-established diazotization and substitution reactions, such as the Sandmeyer reaction.

A widely adopted method for the synthesis of 4-(perfluoropropan-2-yl)aniline and its derivatives involves the reaction of an appropriate aniline with 2-bromoheptafluoropropane (B1586825) in the presence of a reducing agent, most notably sodium dithionite (B78146) bohrium.comgoogle.com. This reaction proceeds via a radical-mediated pathway and offers a direct method for the introduction of the perfluoroisopropyl group onto the aromatic ring.

The general reaction scheme is as follows:

This method has been successfully applied to a variety of substituted anilines, allowing for the synthesis of a range of precursors for different target molecules. The reaction is typically carried out in an organic solvent, and various acidic substances can be used to promote the reaction, avoiding the need for problematic solvents like DMF google.com.

| Reactant 1 | Reactant 2 | Reagents | Product | Reference |

| Aniline | 2-Bromoheptafluoropropane | Sodium Dithionite | 4-(perfluoropropan-2-yl)aniline | bohrium.comgoogle.com |

| Substituted Anilines | 2-Bromoheptafluoropropane | Sodium Dithionite, Acidic substance | Substituted 4-(perfluoropropan-2-yl)anilines | google.com |

Once 4-(perfluoropropan-2-yl)aniline is obtained, it can be converted to this compound via a Sandmeyer reaction. This two-step process involves the diazotization of the aniline with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by the introduction of bromine using a copper(I) bromide catalyst organic-chemistry.orgnih.gov. This classical transformation is highly efficient for the regioselective introduction of a bromine atom onto an aromatic ring, directed by the position of the original amino group.

Direct Aromatic Bromination Methodologies for Perfluoroisopropylated Aromatics

Direct bromination of an aromatic ring already bearing the perfluoroisopropyl group is an alternative synthetic route. However, the strongly deactivating nature of the perfluoroalkyl substituent makes the aromatic ring significantly less susceptible to electrophilic attack, requiring harsh reaction conditions.

Electrophilic aromatic bromination is a fundamental organic reaction, typically employing bromine (Br₂) in the presence of a Lewis acid catalyst such as FeBr₃ or AlCl₃. For electron-deficient arenes, such as those bearing a perfluoroisopropyl group, more forcing conditions are generally required to achieve bromination researchgate.netresearchgate.net. The perfluoroisopropyl group is a meta-directing deactivator, meaning that direct bromination of 4-(perfluoropropan-2-yl)benzene would be expected to yield the 3-bromo isomer as the major product, which is not the desired target compound. Therefore, this method is not suitable for the direct synthesis of this compound from 4-(perfluoropropan-2-yl)benzene.

Radical bromination, often utilizing N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light, is typically employed for the bromination of allylic and benzylic positions wikipedia.orgyoutube.com. This method is not suitable for the direct bromination of the aromatic ring of 4-(perfluoropropan-2-yl)benzene. While radical perfluoroalkylation reactions are known, the reverse process of radical bromination on a perfluoroalkylated arene is not a standard synthetic strategy for achieving aromatic C-Br bond formation at a specific position.

Oxidative bromination methods generate an electrophilic bromine species in situ from a bromide source (e.g., KBr or HBr) and an oxidant (e.g., hydrogen peroxide, sodium perborate, or ceric ammonium (B1175870) nitrate). These methods can offer milder reaction conditions compared to traditional electrophilic bromination researchgate.net. However, the regioselectivity remains a challenge for deactivated aromatic systems. The electron-withdrawing nature of the perfluoroisopropyl group would still direct the incoming electrophile to the meta position, making this approach unsuitable for the synthesis of the desired this compound.

Directed Ortho-Metalation and Subsequent Bromination Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile, such as a bromine source (e.g., Br₂ or C₂Br₂Cl₄), to introduce a bromine atom unblog.frorganic-chemistry.org.

Common DMGs include amides, carbamates, and ethers. The perfluoroisopropyl group itself is not a conventional directing group for ortho-metalation. Therefore, for this strategy to be viable for the synthesis of this compound, a suitable directing group would need to be present on the aromatic ring in addition to the perfluoroisopropyl substituent. For instance, if a directing group were present at the 1-position of a 4-(perfluoropropan-2-yl)benzene derivative, ortho-lithiation and subsequent bromination could potentially occur at the 2-position. However, this would lead to a different isomer and is not a direct route to the target compound. The fluorine atoms within the perfluoroisopropyl group can exhibit some weak directing effects in certain metal-catalyzed C-H activation reactions, but this is not typically exploited for classical DoM with organolithium reagents researchgate.net.

Syntheses via Cross-Coupling and Organometallic Routes

Cross-coupling and organometallic reactions represent powerful and versatile tools for the construction of carbon-carbon bonds, offering a high degree of control over the final product's structure. These methods are particularly advantageous for introducing complex moieties like the perfluoropropan-2-yl group onto an aromatic scaffold.

Preparation from Perfluoroisopropyl Arenes and Bromine Sources

The direct bromination of (perfluoropropan-2-yl)benzene presents a seemingly straightforward approach to this compound. This method relies on electrophilic aromatic substitution, a fundamental reaction in organic chemistry. However, the regiochemical outcome of this reaction is heavily influenced by the electronic properties of the perfluoropropan-2-yl group.

The perfluoropropan-2-yl group, -CH(CF₃)₂, is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect (-I) deactivates the benzene (B151609) ring towards electrophilic attack, making the reaction conditions more forcing than those required for benzene itself. Furthermore, this deactivating nature directs incoming electrophiles to the meta position. wikipedia.orgulethbridge.caorganicchemistrytutor.comyoutube.comlibretexts.org Consequently, the direct bromination of (perfluoropropan-2-yl)benzene with bromine (Br₂) and a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), would be expected to predominantly yield 1-bromo-3-(perfluoropropan-2-yl)benzene, rather than the desired para-isomer. wikipedia.orgulethbridge.caorganicchemistrytutor.comyoutube.comlibretexts.org

To achieve the desired para-regioselectivity, alternative strategies that circumvent the directing effects of the perfluoroisopropyl group are necessary. One such approach could involve the use of specialized catalysts or directing groups that can override the inherent electronic preference for meta-substitution. However, literature specifically detailing a high-yielding, para-selective direct bromination of (perfluoropropan-2-yl)benzene is scarce, highlighting the challenges associated with this synthetic route.

Table 1: Predicted Outcome of Direct Bromination of (Perfluoropropan-2-yl)benzene

| Starting Material | Reagents | Expected Major Product | Expected Minor Product | Rationale |

| (Perfluoropropan-2-yl)benzene | Br₂, FeBr₃ | 1-Bromo-3-(perfluoropropan-2-yl)benzene | This compound | The -CH(CF₃)₂ group is a strong deactivating, meta-directing group. wikipedia.orgulethbridge.caorganicchemistrytutor.comyoutube.comlibretexts.org |

Functionalization of Pre-existing Brominated Aromatics with Perfluoropropan-2-yl Moieties

A more regiochemically controlled and widely applicable strategy for the synthesis of this compound involves the introduction of the perfluoropropan-2-yl group onto a pre-existing brominated aromatic ring. This approach typically utilizes transition metal-catalyzed cross-coupling reactions, which have become a cornerstone of modern organic synthesis.

This methodology often starts with a readily available and appropriately substituted brominated aromatic compound, such as 1,4-dibromobenzene (B42075). The key challenge lies in the generation of a suitable organometallic reagent containing the perfluoropropan-2-yl nucleophile.

One promising avenue involves the use of organozinc reagents. The preparation of perfluoroalkylzinc reagents, followed by their palladium- or copper-catalyzed cross-coupling with aryl halides, has been demonstrated as an effective method for perfluoroalkylation. nih.govresearchgate.net For the synthesis of this compound, a (perfluoropropan-2-yl)zinc halide could be generated in situ and subsequently coupled with 1,4-dibromobenzene under palladium catalysis. The choice of catalyst, ligand, and reaction conditions is crucial to ensure efficient coupling and minimize side reactions.

Another powerful method involves the use of Ruppert-Prakash type reagents, such as TMSCF(CF₃)₂, in copper-catalyzed cross-coupling reactions with aryl bromides. princeton.edu These silicon-based reagents serve as convenient sources of perfluoroalkyl nucleophiles. A reaction between 1,4-dibromobenzene and a suitable perfluoropropan-2-ylating agent, mediated by a copper catalyst, could provide a direct route to the target molecule. The reaction conditions would likely involve a suitable solvent, base, and potentially a ligand to facilitate the catalytic cycle.

Table 2: Potential Cross-Coupling Approaches to this compound

| Brominated Aromatic Substrate | Perfluoropropan-2-yl Source | Catalyst System | General Reaction Type | Potential Advantages |

| 1,4-Dibromobenzene | (Perfluoropropan-2-yl)zinc halide | Palladium catalyst (e.g., Pd(PPh₃)₄) | Negishi Coupling | Good functional group tolerance, well-established methodology. |

| 1,4-Dibromobenzene | TMSCF(CF₃)₂ | Copper catalyst (e.g., CuI) | Copper-mediated Cross-Coupling | Use of stable and accessible Ruppert-Prakash type reagents. princeton.edu |

The success of these cross-coupling strategies hinges on the careful optimization of reaction parameters, including the choice of metal catalyst, ligands, solvent, temperature, and the nature of the perfluoropropan-2-ylating agent. These methods offer a significant advantage over direct bromination by providing unambiguous control over the regiochemistry, leading to the selective formation of the desired this compound isomer.

Mechanistic Investigations and Reactivity Profiles of 1 Bromo 4 Perfluoropropan 2 Yl Benzene

Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of 1-Bromo-4-(perfluoropropan-2-yl)benzene in these reactions is dictated by the electronic and steric effects of the perfluoroisopropyl group.

Suzuki-Miyaura Coupling: Scope and Limitations with Perfluoroisopropyl-Substituted Systems

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. For substrates like this compound, the strong electron-withdrawing nature of the heptafluoroisopropyl (B10858302) group can enhance the rate of oxidative addition to the palladium(0) catalyst. However, the steric bulk of this group can pose challenges for the subsequent transmetalation and reductive elimination steps.

Detailed research findings on the Suzuki-Miyaura coupling of this specific substrate are not extensively documented in publicly available literature. However, studies on structurally similar fluoroalkyl-substituted aryl bromides suggest that successful coupling often requires the use of sterically hindered and electron-rich phosphine (B1218219) ligands, such as those from the biarylphosphine class (e.g., XPhos, SPhos), to facilitate the catalytic cycle. The choice of base and solvent is also critical to achieve high yields.

Table 1: Hypothetical Data for Suzuki-Miyaura Coupling of this compound Note: This data is illustrative and based on general principles of Suzuki-Miyaura couplings of electron-deficient aryl halides, as specific experimental data for this compound is not readily available.

| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >90 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | >85 |

| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | ~70 |

Sonogashira Coupling: Alkynylation Studies and Mechanistic Insights

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. The electron-deficient nature of this compound is generally favorable for the oxidative addition step. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Mechanistic insights suggest that the key steps involve the formation of a palladium-acetylide complex and a copper-acetylide species. The presence of the bulky perfluoroisopropyl group may influence the rate of transmetalation from copper to palladium. While specific studies on this compound are scarce, related compounds show that high yields can be achieved under standard Sonogashira conditions, often with the aid of a phosphine ligand to stabilize the palladium catalyst.

Negishi Coupling: Zinc-Mediated Cross-Coupling Methodologies

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. The coupling of this compound with organozinc reagents is expected to proceed efficiently due to the enhanced reactivity of the aryl bromide towards oxidative addition.

The mechanism involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation with the organozinc reagent and subsequent reductive elimination. The high transmetalation rates of organozinc reagents can be advantageous for sterically hindered substrates.

Buchwald-Hartwig Amination: Formation of Aryl C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. The reaction of this compound with various amines is anticipated to be facile due to the electron-deficient nature of the aromatic ring. This electronic property facilitates the oxidative addition step and can also influence the rate-determining reductive elimination step.

Research on the Buchwald-Hartwig amination of aryl halides with fluoroalkyl substituents has highlighted the need for careful selection of the catalyst system, particularly the phosphine ligand, to achieve high efficiency and selectivity. The use of bulky, electron-rich biarylphosphine ligands is often crucial.

Heck Reactions: Alkenylation Pathways and Regioselectivity

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. The reactivity of this compound in the Heck reaction is expected to be high. The mechanism involves oxidative addition, migratory insertion of the alkene into the palladium-aryl bond, and subsequent β-hydride elimination.

For unsymmetrical alkenes, the regioselectivity of the migratory insertion is a key consideration. With electron-deficient aryl halides, the insertion typically occurs at the less substituted carbon of the double bond. The stereoselectivity of the reaction generally favors the formation of the trans isomer.

Copper-Catalyzed Coupling Reactions (e.g., Ullmann-Type Reactions)

Copper-catalyzed coupling reactions, particularly Ullmann-type reactions, provide an alternative to palladium-catalyzed methods for the formation of C-C and C-heteroatom bonds. These reactions often require higher temperatures but can be advantageous for specific substrates.

The Ullmann condensation typically involves the reaction of an aryl halide with a nucleophile in the presence of a stoichiometric or catalytic amount of copper. The strong electron-withdrawing effect of the perfluoroisopropyl group in this compound would make the aromatic ring highly susceptible to nucleophilic attack, a key step in some proposed Ullmann mechanisms. While specific data for this compound is not widely reported, studies on similar substrates suggest that high yields can be obtained, often with the use of ligands to solubilize and activate the copper catalyst.

Carbon-Carbon Bond Forming Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For aryl bromides like this compound, reactions such as the Suzuki, Heck, and Sonogashira couplings are of particular importance. The electron-withdrawing nature of the perfluoropropan-2-yl group is expected to facilitate the initial oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, a key step in these catalytic cycles.

While specific studies on this compound are not extensively detailed in the provided search results, the general reactivity of electron-deficient aryl bromides suggests it would be a suitable substrate for these transformations. For instance, the reaction of aryl bromides bearing electron-withdrawing substituents with various coupling partners generally proceeds in good to excellent yields.

| Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base (e.g., K₂CO₃) | 4-(Perfluoropropan-2-yl)biphenyl derivative |

| Heck Coupling | Alkene (e.g., styrene) | Pd(OAc)₂, PPh₃, base (e.g., Et₃N) | 4-(Perfluoropropan-2-yl)stilbene derivative |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | 4-(Perfluoropropan-2-yl)phenylacetylene derivative |

Carbon-Heteroatom Bond Forming Reactions (e.g., C-O, C-S)

The formation of carbon-heteroatom bonds from aryl halides is another cornerstone of modern organic synthesis. Reactions such as the Buchwald-Hartwig amination for C-N bond formation, and analogous couplings for C-O and C-S bond formation, are critical. The reactivity of this compound in these reactions is anticipated to be high due to the electron-deficient nature of the aromatic ring.

Copper-catalyzed Ullmann-type couplings are also a viable strategy for the formation of C-O and C-S bonds. These reactions often require elevated temperatures but can be effective for electron-deficient aryl halides.

| Reaction Type | Nucleophile | Catalyst System (Typical) | Expected Product |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃, phosphine ligand, base | 4-(Perfluoropropan-2-yl)-N,N-dialkylaniline |

| O-Arylation | Alcohol/Phenol (ROH) | CuI, base (e.g., Cs₂CO₃) or Pd catalyst | 4-(Perfluoropropan-2-yl)phenyl ether |

| S-Arylation | Thiol (RSH) | CuI, base or Pd catalyst | 4-(Perfluoropropan-2-yl)phenyl sulfide |

Nucleophilic Aromatic Substitution (SNAr) with Activated Substrates

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups. libretexts.orgtcnj.edu The perfluoropropan-2-yl group at the para position strongly activates the aromatic ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex. libretexts.org This allows for the displacement of the bromide by a variety of nucleophiles, such as alkoxides and thiolates, often under relatively mild conditions. The reaction proceeds via an addition-elimination mechanism. libretexts.org

The rate of SNAr reactions is highly dependent on the ability of the substituents to stabilize the negative charge in the intermediate. The powerful electron-withdrawing nature of the perfluoropropan-2-yl group makes this compound a highly reactive substrate for SNAr reactions.

Metal-Halogen Exchange Reactions for Organometallic Intermediate Generation (e.g., Grignard Reagents, Organolithiums)

Metal-halogen exchange is a fundamental transformation for the preparation of organometallic reagents. wikipedia.org This reaction is particularly useful for converting aryl bromides into highly reactive organolithium or Grignard reagents. wikipedia.orgadichemistry.com

The formation of the Grignard reagent, 4-(perfluoropropan-2-yl)phenylmagnesium bromide, would involve the reaction of this compound with magnesium metal in an ethereal solvent like THF or diethyl ether. adichemistry.comwisc.edulibretexts.org Activation of the magnesium surface, for instance with iodine or 1,2-dibromoethane, is often necessary to initiate the reaction. adichemistry.com

Similarly, lithium-halogen exchange can be achieved by treating this compound with an organolithium reagent, typically n-butyllithium or t-butyllithium, at low temperatures. tcnj.eduwikipedia.org This reaction is generally very fast and provides the corresponding aryllithium species, 4-(perfluoropropan-2-yl)phenyllithium. wikipedia.org These organometallic intermediates are powerful nucleophiles and can be used in a wide range of subsequent reactions to form new carbon-carbon or carbon-heteroatom bonds.

Radical Functionalization Reactions and Photoredox Catalysis

Recent advances in photoredox catalysis have enabled a host of new radical-based transformations for aryl halides. nih.govnih.gov These methods offer mild and efficient pathways for the functionalization of C-Br bonds.

The 4-(perfluoropropan-2-yl)phenyl radical can be generated from this compound via single-electron reduction, often facilitated by a photocatalyst upon irradiation with visible light. nih.govnih.gov The resulting aryl radical is a highly reactive intermediate that can be trapped by various radical acceptors. These trapping agents can include alkenes, alkynes, or other radicalophiles, leading to the formation of new C-C bonds. Mechanistic studies often employ radical trapping agents to confirm the intermediacy of the aryl radical.

Once the 4-(perfluoropropan-2-yl)phenyl radical is generated, it can participate in both reductive and oxidative coupling pathways. In a reductive coupling cycle, the aryl radical can add to a suitable acceptor, and the resulting radical intermediate is then reduced and protonated to afford the final product.

Conversely, in an oxidative quenching cycle, the aryl radical can be generated through an oxidative process. More commonly, after the aryl radical adds to a coupling partner, the resulting radical intermediate can be oxidized to a cation, which then undergoes further reaction, such as deprotonation, to yield the final product. Dual catalytic systems, often combining a photoredox catalyst with a nickel or copper catalyst, have proven particularly effective for these types of transformations. nih.gov

Advanced Spectroscopic and Computational Approaches in the Study of 1 Bromo 4 Perfluoropropan 2 Yl Benzene Chemistry

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation and Reaction Monitoring

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous characterization of 1-Bromo-4-(perfluoropropan-2-yl)benzene. By probing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, a detailed picture of the molecule's electronic environment and connectivity can be assembled.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Detailed Structural and Electronic Characterization

A combined multi-nuclear NMR approach provides a complete portrait of the molecule's structure.

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The 1,4-disubstituted benzene (B151609) ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the bromine atom (H-2, H-6) and those ortho to the perfluoroisopropyl group (H-3, H-5) will have slightly different chemical shifts, with typical integrations of 2H each.

¹³C NMR: The carbon NMR spectrum provides insight into the carbon skeleton. Due to symmetry, six distinct signals are anticipated: four for the aromatic carbons and two for the perfluoroisopropyl group. The carbon attached to the bromine (C-1) and the carbon bonded to the perfluoroisopropyl group (C-4) are quaternary and will appear as low-intensity signals. The strong electron-withdrawing nature of the fluorine atoms causes a significant downfield shift for the carbons of the perfluoroisopropyl moiety.

¹⁹F NMR: As a monoisotopic nucleus with a high gyromagnetic ratio, ¹⁹F NMR is particularly sensitive and informative for fluorine-containing compounds. wikipedia.org The spectrum for this compound is predicted to show two main signals corresponding to the two different fluorine environments: the six equivalent fluorine atoms of the two trifluoromethyl (-CF₃) groups and the single fluorine atom on the central carbon (-CF). The signal for the -CF₃ groups would appear as a doublet due to coupling with the single -CF fluorine, while the -CF signal would be split into a septet by the six neighboring fluorine atoms. The chemical shift dispersion in ¹⁹F NMR is vast, allowing for clear resolution of these signals. wikipedia.org

Table 1: Predicted NMR Data for this compound Predicted values are based on typical ranges for similar structural motifs.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.6-7.8 | d | Ar-H (ortho to -CF(CF₃)₂) |

| ¹H | ~7.4-7.6 | d | Ar-H (ortho to -Br) |

| ¹³C | ~132-135 | s | Ar-C (ortho to -Br) |

| ¹³C | ~128-131 | s | Ar-C (ortho to -CF(CF₃)₂) |

| ¹³C | ~125-130 | s | Ar-C-Br |

| ¹³C | ~135-140 | s | Ar-C-CF(CF₃)₂ |

| ¹³C | ~120-125 (q) | q | -CF₃ |

| ¹³C | ~90-95 (septet) | septet | -CF(CF₃)₂ |

| ¹⁹F | ~ -70 to -80 | d | -CF₃ |

| ¹⁹F | ~ -180 to -190 | septet | -CF(CF₃)₂ |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) in Reaction Pathway Analysis and Stereochemical Assignment

While one-dimensional NMR is sufficient for the structural confirmation of the starting material, two-dimensional (2D) NMR techniques are invaluable for characterizing its more complex derivatives and for monitoring reaction pathways. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. In derivatives of this compound, COSY would be used to confirm the connectivity of protons within the aromatic ring or on aliphatic chains introduced during synthesis.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (¹H-¹³C). This is essential for definitively assigning the signals of the aromatic protons to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool for establishing long-range connectivity by detecting correlations between protons and carbons that are two or three bonds away. For this molecule, an HMBC spectrum would show correlations from the aromatic protons to the quaternary carbons (C-1 and C-4), providing irrefutable evidence for the substitution pattern. It could also reveal correlations between the fluorine nuclei and adjacent carbons, further solidifying the structural assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. While less critical for the parent molecule, NOESY is crucial for determining the stereochemistry of more complex products derived from it, especially those with new stereocenters or restricted bond rotation.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis in Mechanistic Studies

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₉H₄BrF₇), the exact mass can be calculated and compared to the experimental value to confirm its identity.

A key feature in the mass spectrum is the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion will appear as two peaks of nearly equal intensity, separated by two mass units.

Fragment analysis in HRMS provides clues about the molecule's structure and stability. In mechanistic studies, identifying the fragments of intermediates or products helps to piece together the reaction pathway. Common fragmentation patterns for perfluoroalkylated aromatic compounds include the loss of the bromine atom, cleavage of a C-F bond, or the loss of a trifluoromethyl radical (-CF₃). researchgate.netnih.gov

Table 2: Predicted HRMS Data for this compound (C₉H₄BrF₇)

| Parameter | Predicted Value |

|---|---|

| Monoisotopic Mass [M] (for ⁷⁹Br) | 323.9384 u |

| Monoisotopic Mass [M+2] (for ⁸¹Br) | 325.9363 u |

| Key Fragment [M-Br]⁺ | m/z 245.0247 |

| Key Fragment [M-CF₃]⁺ | m/z 254.9453 |

| Key Fragment [C₆H₄Br]⁺ | m/z 154.9500 |

X-ray Crystallography of Derivatives: Structural Confirmation in Complex Synthetic Strategies

While this compound itself is a liquid, its derivatives, particularly products from organometallic coupling reactions or complexation with metals, are often crystalline solids. gla.ac.uk Single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of a molecule's three-dimensional structure. cambridge.org

This technique is crucial when synthetic strategies lead to complex products where NMR data may be ambiguous. X-ray crystallography yields precise data on bond lengths, bond angles, and torsion angles. researchgate.net It can also reveal intermolecular interactions in the solid state, such as π-stacking or halogen bonding, which can influence the material's bulk properties. In the context of catalysis, determining the crystal structure of an organometallic complex containing the 4-(perfluoropropan-2-yl)phenyl ligand can provide vital information about the metal's coordination environment and steric hindrance, aiding in the rational design of new catalysts. mdpi.comweizmann.ac.il

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Reaction Progress Monitoring

Vibrational spectroscopy techniques like Infrared (IR) and Raman are quick and effective methods for identifying functional groups and monitoring the progress of a reaction. irjet.netresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by very strong absorption bands in the 1100-1400 cm⁻¹ region, which are characteristic of C-F bond stretching vibrations. Other key signals include aromatic C=C stretching around 1500-1600 cm⁻¹, aromatic C-H stretching just above 3000 cm⁻¹, and a C-Br stretching vibration at lower wavenumbers (typically 500-650 cm⁻¹). The out-of-plane C-H bending vibration around 800-850 cm⁻¹ is indicative of 1,4-disubstitution on the benzene ring.

Raman Spectroscopy: Raman spectroscopy complements IR and is particularly sensitive to symmetric vibrations and non-polar bonds. spectroscopyonline.comacs.org The symmetric stretching of the benzene ring would give a strong Raman signal. Recent studies have shown that Raman spectroscopy, often combined with DFT calculations, is a powerful tool for characterizing PFAS compounds, as the C-F and C-C backbone vibrations provide a distinct spectral fingerprint. nih.govnih.gov

During a chemical transformation, such as a Suzuki coupling where the C-Br bond is replaced with a C-C bond, IR and Raman spectroscopy can be used to monitor the reaction by observing the disappearance of the C-Br stretching vibration.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3050-3100 | IR, Raman |

| Aromatic C=C Stretch | 1500-1600 | IR, Raman |

| C-F Stretch | 1100-1400 | IR (Strong) |

| Aromatic C-H Out-of-Plane Bend | 800-850 | IR |

| C-Br Stretch | 500-650 | IR, Raman |

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become a cornerstone of modern chemical research, providing deep insights that complement experimental findings. banglajol.infonih.gov For this compound, DFT can be used to:

Predict Molecular Properties: DFT calculations can accurately predict geometries (bond lengths and angles), vibrational frequencies (for IR and Raman spectra), and NMR chemical shifts. irjet.net Comparing these calculated values with experimental data helps to validate the structural assignment.

Analyze Electronic Structure: DFT is used to calculate the distribution of electrons within the molecule. Mapping the molecular electrostatic potential (MEP) can identify electron-rich and electron-poor regions, predicting sites susceptible to nucleophilic or electrophilic attack. The calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's electronic transitions and chemical reactivity. rsc.org

Model Reaction Mechanisms: DFT can be used to model the entire energy profile of a chemical reaction, including transition states and intermediates. This allows researchers to understand the favorability of different reaction pathways and rationalize experimental outcomes, such as regioselectivity in substitution reactions. nih.gov

For this compound, DFT studies would confirm the strong electron-withdrawing effect of the heptafluoroisopropyl (B10858302) group, explaining its influence on the reactivity of the aromatic ring and the C-Br bond in various chemical transformations.

Electronic Structure and Frontier Molecular Orbital Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is associated with nucleophilicity, while the LUMO, an electron acceptor, relates to electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a critical parameter that helps characterize the molecule's chemical reactivity and kinetic stability. malayajournal.org

In this compound, the electronic structure is significantly influenced by its two substituents: the bromine atom and the perfluoroisopropyl group.

Bromine Atom: A weakly deactivating substituent that withdraws electron density through induction but donates electron density to the aromatic ring via resonance.

Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the energies and visualize the spatial distribution of these frontier orbitals. For this compound, the HOMO is expected to be localized primarily on the benzene ring and the bromine atom, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is anticipated to have significant density on the aromatic ring, particularly on the carbons attached to and ortho/para to the electron-withdrawing groups, marking them as susceptible to nucleophilic attack. The large HOMO-LUMO energy gap, a consequence of the strong electron-withdrawing perfluoroisopropyl group, suggests high kinetic stability.

Table 1: Predicted FMO Characteristics and Reactivity of this compound

| Molecular Orbital | Predicted Energy Level | Primary Localization | Predicted Role in Reactivity |

| HOMO | Low | Benzene Ring, Bromine Atom | Site of electrophilic attack; electron donation in oxidative addition. |

| LUMO | Very Low | Aromatic Ring (ortho/para to substituents) | Site of nucleophilic attack. |

| HOMO-LUMO Gap | Large | - | Indicates high kinetic stability and lower general reactivity. |

Conformational Analysis and Steric Hindrance Effects of the Perfluoroisopropyl Group on Reactivity

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds and their relative energies. chemistrysteps.com For this compound, the most significant conformational flexibility involves the rotation of the bulky perfluoroisopropyl group around the C-C bond connecting it to the benzene ring.

The perfluoroisopropyl group is sterically demanding due to the presence of two trifluoromethyl (-CF₃) groups. These groups create significant steric hindrance, which can influence the molecule's reactivity in several ways:

Shielding of Ortho Positions: The sheer size of the perfluoroisopropyl group can physically block or impede the approach of reagents to the adjacent (ortho) positions on the benzene ring. This steric shielding makes reactions at these sites less favorable.

Influence on Reaction Trajectory: In catalyzed reactions, such as cross-coupling, the bulky group can dictate the angle of approach for the catalyst to the reactive center (the C-Br bond), potentially affecting the efficiency of steps like oxidative addition.

Understanding these steric effects is crucial for designing selective chemical transformations, as it allows chemists to predict which sites on the molecule are most accessible and therefore most likely to react. nih.gov

Reaction Pathway Elucidation and Transition State Modeling for Catalyzed Transformations

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, particularly complex, multi-step processes like transition-metal-catalyzed cross-coupling. acs.org For this compound, which is a common substrate in reactions like Suzuki, Heck, and Buchwald-Hartwig couplings, DFT calculations can model the entire reaction pathway. nih.gov

This modeling involves calculating the energies of all relevant species along the reaction coordinate, including:

Reactants and Products: The starting materials and final products.

Intermediates: Stable species formed during the reaction, such as the oxidative addition complex in a palladium-catalyzed cycle.

Transition States (TS): The highest energy point between two intermediates, which represents the energy barrier for that step.

By identifying the transition state with the highest energy, computational chemists can determine the rate-limiting step of the reaction. For palladium-catalyzed couplings of aryl halides bearing fluoroalkyl groups, the reductive elimination step is often slow and can be rate-limiting. nih.govberkeley.edu Transition state modeling can reveal key structural features, such as bond lengths and angles, and orbital interactions that stabilize or destabilize the TS, providing insights into how catalyst, ligand, and substrate structure affect the reaction rate and outcome. nih.gov The strong electron-withdrawing nature of the perfluoroisopropyl group can significantly influence the electronic properties of the palladium center during the catalytic cycle, affecting the kinetics of both oxidative addition and reductive elimination.

Table 2: Information Gained from Transition State Modeling of a Catalyzed Reaction

| Parameter | Description | Significance |

| Activation Energy (ΔG‡) | The energy difference between the transition state and the preceding intermediate. | Determines the rate of an individual reaction step. The highest ΔG‡ identifies the rate-limiting step. |

| Transition State Geometry | The arrangement of atoms at the energy maximum, including key bond distances and angles. | Provides a snapshot of the bond-making/bond-breaking process. |

| Imaginary Frequency | A single negative vibrational frequency corresponding to the motion along the reaction coordinate. | Confirms that the calculated structure is a true transition state. |

Prediction of Spectroscopic Parameters to Aid Experimental Assignment and Interpretation

Computational quantum chemistry can accurately predict various spectroscopic parameters, serving as a vital aid in the structural confirmation and interpretation of experimental data. For this compound, DFT calculations can provide theoretical values for NMR chemical shifts, infrared vibrational frequencies, and other spectral properties.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the stretching and bending of specific bonds (e.g., C-H, C-F, C-Br, C=C of the aromatic ring). The calculated IR spectrum can be compared with the experimental spectrum to assign specific absorption bands to molecular motions, confirming the presence of key functional groups.

This predictive capability is invaluable, especially when dealing with novel compounds or complex mixtures where experimental spectral assignment can be ambiguous. The close agreement between predicted and measured spectra provides strong evidence for the proposed molecular structure.

Table 3: Comparison of Hypothetical Experimental and Computationally Predicted Spectroscopic Data

| Spectroscopy Type | Parameter | Predicted Value (Illustrative) | Experimental Value (Illustrative) | Application |

| ¹H NMR | Chemical Shift (δ) of aromatic protons | 7.50 - 7.80 ppm | 7.65 ppm (d), 7.75 ppm (d) | Confirms aromatic substitution pattern. |

| ¹³C NMR | Chemical Shift (δ) of C-Br carbon | ~125 ppm | 124.8 ppm | Verifies connectivity of the bromine atom. |

| ¹⁹F NMR | Chemical Shift (δ) of -CF₃ groups | ~ -70 ppm | -71.2 ppm (d) | Confirms the presence and structure of the perfluoroisopropyl group. |

| IR Spectroscopy | C-F Stretching Frequency (ν) | 1100 - 1300 cm⁻¹ | 1150, 1280 cm⁻¹ | Identifies the perfluoroalkyl moiety. |

Synthetic Applications of 1 Bromo 4 Perfluoropropan 2 Yl Benzene As a Versatile Building Block in Molecular Architecture

Precursors for the Synthesis of Novel Fluoroalkylated Molecules with Potential Biological Relevance

The incorporation of fluorine and fluorinated alkyl groups into organic molecules is a widely employed strategy in medicinal and agricultural chemistry to enhance metabolic stability, binding affinity, and lipophilicity. 1-Bromo-4-(perfluoropropan-2-yl)benzene serves as a key starting material for introducing the 4-(perfluoropropan-2-yl)phenyl motif into a wide array of biologically relevant scaffolds.

Preparation of Pharmaceutical Intermediates and Lead Compounds

In the realm of pharmaceutical development, the synthesis of novel molecular entities with improved pharmacological profiles is a constant endeavor. This compound provides a valuable platform for generating chemical diversity in drug discovery programs. The bromine atom acts as a versatile functional group for various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig amination reactions, allowing for the facile construction of carbon-carbon and carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.orglibretexts.orgugr.esorganic-chemistry.org

For instance, Suzuki-Miyaura coupling reactions with boronic acids or their esters enable the synthesis of biaryl and heteroaryl-aryl structures, which are common cores in many therapeutic agents. ugr.esorganic-chemistry.org Similarly, Heck reactions with alkenes can be employed to introduce vinylated side chains, leading to the formation of complex olefinic products. wikipedia.orgorganic-chemistry.org The Buchwald-Hartwig amination provides a direct route to arylamines, a crucial functional group in a multitude of drug candidates. wikipedia.orgorganic-chemistry.orglibretexts.org The heptafluoroisopropyl (B10858302) group, with its strong electron-withdrawing nature and significant steric bulk, can profoundly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Table 1: Cross-Coupling Reactions Utilizing this compound for Pharmaceutical Intermediate Synthesis

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Class | Potential Therapeutic Area |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ / Base | Biaryl/Heteroaryl-Aryl Compounds | Oncology, CNS Disorders |

| Heck | Alkene | Pd(OAc)₂ / Phosphine (B1218219) Ligand / Base | Substituted Alkenes | Antiviral, Anti-inflammatory |

| Buchwald-Hartwig | Amine/Amide | Pd₂(dba)₃ / Buchwald Ligand / Base | Arylamines/Arylamides | Kinase Inhibitors, GPCR Modulators |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Aryl Alkynes | Anticancer, Antiviral |

This table presents typical examples and potential applications. The specific conditions and outcomes would depend on the detailed research context.

Synthesis of Agrochemical Precursors and Active Ingredients

The agrochemical industry continually seeks new active ingredients with improved efficacy, selectivity, and environmental profiles. The introduction of the 4-(perfluoropropan-2-yl)phenyl group can enhance the biological activity and physicochemical properties of pesticides. This compound is a key intermediate for the synthesis of a variety of agrochemical precursors.

Through nucleophilic aromatic substitution or transition metal-catalyzed reactions, the bromine atom can be replaced by a range of functional groups to build the core structures of herbicides, insecticides, and fungicides. The lipophilic nature of the perfluoroisopropyl group can facilitate the transport of the active ingredient across biological membranes, while its metabolic stability can lead to a longer duration of action. The synthetic methodologies employed are similar to those in pharmaceutical synthesis, with a focus on cost-effective and scalable routes for large-scale production.

Monomers and Cross-linking Agents for Specialty Fluoropolymers and Advanced Materials

The unique properties imparted by the heptafluoroisopropyl group, such as thermal stability, chemical resistance, low surface energy, and specific optical properties, make this compound an attractive monomer or precursor for the synthesis of advanced materials.

Integration into Polymer Backbones for Enhanced Material Properties

This compound can be converted into various polymerizable monomers. For instance, it can be transformed into a styrenic, acrylic, or vinylic derivative through Heck coupling or other olefination reactions. These monomers can then be polymerized or copolymerized to produce specialty fluoropolymers. researchgate.netpageplace.de The incorporation of the bulky, hydrophobic 4-(perfluoropropan-2-yl)phenyl side chains can significantly enhance the properties of the resulting polymers, including:

Thermal Stability: The strong carbon-fluorine bonds contribute to high thermal degradation temperatures.

Hydrophobicity and Oleophobicity: The low surface energy of the fluorinated group leads to materials with excellent water and oil repellency.

Chemical Resistance: The inertness of the C-F bond provides resistance to a wide range of chemicals and solvents.

Dielectric Properties: The introduction of fluorine can lower the dielectric constant, making these materials suitable for applications in microelectronics.

Role in the Synthesis of Liquid Crystals and Functional Organic Materials

The rigid structure of the benzene (B151609) ring combined with the unique electronic properties and steric bulk of the heptafluoroisopropyl group makes this compound a valuable building block for the synthesis of liquid crystals. researchgate.netnih.govbeilstein-journals.orgnih.govmdpi.com By elaborating the molecule through cross-coupling reactions to introduce mesogenic units, liquid crystalline materials with specific phase behaviors and electro-optical properties can be designed. The strong dipole moment associated with the C-F bonds can influence the dielectric anisotropy of the liquid crystal, a crucial parameter for display applications.

Furthermore, this compound serves as a precursor for various functional organic materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The ability to tune the electronic properties of the aromatic system through the perfluoroalkyl substituent allows for the rational design of materials with desired energy levels and charge transport characteristics.

Ligands and Pre-ligands in Transition Metal Catalysis

While not as common as other applications, this compound can be utilized in the synthesis of specialized ligands for transition metal catalysis. By converting the bromo-functional group into a coordinating moiety, such as a phosphine, amine, or N-heterocyclic carbene (NHC) precursor, ligands with unique steric and electronic profiles can be prepared. dtic.milfu-berlin.dersc.orgresearchgate.netnih.gov

The electron-withdrawing nature of the 4-(perfluoropropan-2-yl)phenyl group can significantly impact the electronic properties of the metal center in a resulting catalyst. This can lead to enhanced catalytic activity, selectivity, or stability in various transformations, such as cross-coupling reactions, hydrogenations, and polymerizations. The steric bulk of the substituent can also play a crucial role in controlling the coordination sphere of the metal, influencing the selectivity of the catalytic process.

Probes and Tagging Agents for Chemical Biology and Material Science Research (Focus on the synthesis of these probes, not their experimental results)

The utility of "this compound" as a precursor in the synthesis of specialized probes and tagging agents for chemical biology and material science is an area of growing interest. The presence of the perfluoropropan-2-yl group imparts unique properties, such as a distinct 19F NMR signature and lipophobicity, making it a valuable moiety for the design of sophisticated molecular tools. The bromo-substituent provides a reactive handle for a variety of cross-coupling reactions, enabling the facile incorporation of this fluorinated tag into larger, more complex molecular architectures.

The synthesis of such probes often commences with palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions. These methodologies allow for the formation of new carbon-carbon bonds, connecting the this compound core to other functional units. For instance, in the synthesis of a hypothetical fluorescent probe, this compound could be coupled with a boronic acid derivative of a fluorophore.

A generalized synthetic scheme for such a transformation is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Fluorophore-B(OH)2 | Pd(PPh3)4 | K2CO3 | Toluene/H2O | 4-(Perfluoropropan-2-yl)-1,1'-biphenyl-fluorophore |

This modular approach allows for the synthesis of a diverse library of probes by varying the nature of the fluorophore or other reporter groups.

In the realm of material science, the unique phase-separation properties endowed by the perfluoroalkyl group can be exploited. Tagging agents for polymers or surfaces can be synthesized by functionalizing this compound with moieties that can undergo polymerization or surface attachment. For example, a Sonogashira coupling with an alkyne-terminated silane (B1218182) could yield a precursor for a silylating agent, suitable for modifying silica (B1680970) surfaces.

The following table outlines a representative synthetic step for creating a surface-tagging agent:

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |

| This compound | Ethynyltrimethoxysilane | PdCl2(PPh3)2, CuI | Et3N | THF | Trimethoxy(4-(perfluoropropan-2-yl)phenylethynyl)silane |

Furthermore, the bromine atom can be converted to other functional groups, expanding the synthetic versatility of this building block. For example, conversion to an azide (B81097) or an alkyne would enable its use in "click chemistry" reactions, providing a highly efficient and orthogonal method for attaching the perfluorinated tag to biomolecules or materials.

The synthesis of a clickable tagging agent could proceed via a nucleophilic substitution reaction on a derivative of the starting material. The table below summarizes a potential transformation:

| Starting Material Derivative | Reagent | Solvent | Product |

| 1-(Azidomethyl)-4-(perfluoropropan-2-yl)benzene | Sodium Azide | DMF | 1-Azido-4-(perfluoropropan-2-yl)benzene |

Green Chemistry Principles and Sustainable Methodologies in the Synthesis and Transformation of 1 Bromo 4 Perfluoropropan 2 Yl Benzene

Atom Economy and Step Efficiency in Reaction Design and Optimization

Atom economy, a concept developed by Barry Trost, is a cornerstone of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org In the context of synthesizing 1-Bromo-4-(perfluoropropan-2-yl)benzene, a common route involves the electrophilic bromination of 1-(perfluoropropan-2-yl)benzene.

A traditional approach to this bromination might utilize molecular bromine (Br₂) with a Lewis acid catalyst. In such a reaction, only one of the two bromine atoms from Br₂ is incorporated into the final product, with the other forming hydrogen bromide (HBr) as a byproduct. This inherently limits the atom economy of the reaction to a theoretical maximum of 50% for the bromine reagent. researchgate.net

To enhance the atom economy, alternative brominating agents and reaction schemes can be considered. For instance, the use of N-Bromosuccinimide (NBS) in conjunction with a catalytic amount of an acid can offer a higher atom economy with respect to the bromine source. However, the succinimide (B58015) byproduct still represents a significant portion of the reactant mass that is not incorporated into the final product.

A more advanced approach involves the in-situ generation of the brominating species from a bromide salt, such as sodium bromide (NaBr), using an oxidizing agent like hydrogen peroxide (H₂O₂). This method can achieve a much higher atom economy as the only byproduct is water.

| Bromination Method | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Traditional (Br₂) | 1-(perfluoropropan-2-yl)benzene + Br₂ | This compound | HBr | ~50% (for Br₂) |

| NBS | 1-(perfluoropropan-2-yl)benzene + NBS | This compound | Succinimide | Variable, depends on reaction |

| In-situ Generation (NaBr/H₂O₂) | 1-(perfluoropropan-2-yl)benzene + NaBr + H₂O₂ | This compound | H₂O, Na⁺ | High |

Step efficiency is another critical factor, which considers the number of synthetic steps, the yield of each step, and the ease of purification. A multi-step synthesis with low yields at each stage will generate more waste and consume more resources. Therefore, designing a synthetic route with the fewest possible steps and high yields at each step is a key objective of green chemistry.

Exploration of Sustainable Solvent Systems (e.g., bio-based solvents, supercritical fluids) and Solvent-Free Reactions

The choice of solvent is a significant contributor to the environmental impact of a chemical process. Many traditional organic solvents are volatile, toxic, and difficult to recycle. Green chemistry encourages the use of sustainable solvents or, ideally, the elimination of solvents altogether.

For the bromination of 1-(perfluoropropan-2-yl)benzene, several greener solvent alternatives can be explored. Bio-based solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, can be a viable replacement for chlorinated solvents. Ionic liquids, which are salts with low melting points, offer the advantage of low volatility and high thermal stability, potentially allowing for easier product separation and solvent recycling. nih.gov

Supercritical fluids, such as supercritical carbon dioxide (scCO₂), represent another promising avenue. scCO₂ is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting pressure and temperature. After the reaction, the CO₂ can be easily removed by depressurization, simplifying product purification and eliminating solvent waste.

Solvent-free reactions, where the reactants are mixed directly without a solvent, are the most ideal from a green chemistry perspective. researchgate.net These reactions can often be facilitated by techniques such as ball milling or by heating the neat reactants. A solvent-free approach to the bromination of aromatic compounds has been demonstrated using reagents like N,N,N',N'-tetrabromobenzene-1,3-disulfonamide.

| Solvent System | Advantages | Disadvantages | Applicability to Synthesis |

|---|---|---|---|

| Traditional (e.g., Dichloromethane) | Good solubility for reactants | Toxic, volatile, environmental hazard | Commonly used but not sustainable |

| Bio-based (e.g., 2-MeTHF) | Renewable source, lower toxicity | May have different solubility profiles | Potentially a direct replacement |

| Ionic Liquids | Low volatility, recyclable | Can be expensive, potential toxicity | Feasible for specialized applications |

| Supercritical CO₂ | Non-toxic, easily removed | Requires high-pressure equipment | Promising for clean synthesis |

| Solvent-Free | No solvent waste, high efficiency | Not suitable for all reactions | Ideal if reaction conditions permit |

Catalytic Strategies for Waste Minimization and Improved Selectivity in Synthesis

Catalysis is a fundamental pillar of green chemistry, as catalysts can enable reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing waste and energy consumption. In the synthesis of this compound, catalytic strategies can be employed to overcome the limitations of traditional methods.

The use of solid acid catalysts, such as zeolites or clays, can offer significant advantages over homogeneous Lewis acids like iron(III) bromide (FeBr₃). google.com Solid catalysts can be easily separated from the reaction mixture by filtration, allowing for their reuse and minimizing contamination of the product. Furthermore, shape-selective zeolites can enhance the regioselectivity of the bromination, favoring the formation of the desired para-isomer over other isomers.

Another green catalytic approach is the use of enzymes. While the direct enzymatic bromination of this specific substrate may not be established, the broader field of biocatalysis is rapidly advancing. Haloperoxidase enzymes, for instance, can catalyze halogenation reactions under mild aqueous conditions. nih.gov Research in this area could lead to the development of biocatalytic routes for the synthesis of fluorinated aromatic compounds.

Photocatalysis also presents an opportunity for a greener synthesis. Visible-light photocatalysis can activate substrates under mild conditions, often without the need for harsh reagents. This could potentially enable the development of novel, more sustainable pathways for the functionalization of the this compound scaffold.

Design of Environmentally Benign Synthetic Routes and Processes

An environmentally benign synthetic route for this compound would integrate the principles of atom economy, sustainable solvents, and catalysis. A hypothetical green synthesis could involve the following steps:

Starting Material Synthesis: The synthesis of the precursor, 1-(perfluoropropan-2-yl)benzene, should also be considered from a green chemistry perspective. This could involve a catalytic coupling reaction that avoids the use of stoichiometric and hazardous reagents.

Bromination Step: The bromination would be carried out using a bromide salt and an environmentally friendly oxidant like hydrogen peroxide, catalyzed by a recyclable solid acid catalyst. The reaction could be performed in a bio-based solvent or under solvent-free conditions.

Work-up and Purification: The work-up procedure should be designed to minimize waste. This could involve simple filtration to remove the catalyst and crystallization to purify the product, avoiding a lengthy and solvent-intensive chromatographic separation.

Process Intensification: The use of continuous flow chemistry in microreactors can offer significant advantages in terms of safety, efficiency, and scalability. nih.govresearchgate.net A continuous flow process for the bromination would allow for precise control over reaction parameters, leading to higher yields and selectivity, while also minimizing the volume of hazardous materials at any given time.

By systematically applying these green chemistry principles, the synthesis of this compound can be transformed from a process with a significant environmental footprint to a more sustainable and efficient manufacturing method.

Emerging Research Frontiers and Future Outlook in Perfluoroisopropyl Aryl Chemistry

Integration of Flow Chemistry and Continuous Synthesis Methodologies for Scalability

Transitioning from laboratory-scale batch synthesis to industrial-scale production presents numerous challenges, including safety, reproducibility, and efficiency. Flow chemistry, or continuous synthesis, has emerged as a powerful technology to address these issues, particularly in the synthesis of fluorinated compounds. nih.govspringernature.com

Continuous flow systems offer several advantages over traditional batch reactors:

Enhanced Safety: By using small reactor volumes, the risks associated with highly exothermic reactions or the handling of hazardous reagents are minimized. rsc.org This is particularly relevant for nitration or other energetic transformations that might be used to create precursors.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, often leading to higher yields and selectivities. springernature.com

Scalability: Increasing production in a flow system is achieved by simply running the reactor for a longer time or by "scaling out" (running multiple reactors in parallel), which avoids the complex and often unpredictable challenges of scaling up batch reactors. rsc.org

Handling of Gaseous Reagents: Flow chemistry is exceptionally well-suited for gas-liquid reactions, which are often problematic in batch setups due to poor interfacial contact. nih.gov This is advantageous for reactions involving reagents like carbon dioxide or hydrogen chloride gas. uc.ptsci-hub.se

The synthesis of nitroaromatic compounds, common precursors in many synthetic routes, has been successfully demonstrated in continuous-flow systems with high yields and selectivity, showcasing the technology's potential for producing key intermediates for compounds like 1-Bromo-4-(perfluoropropan-2-yl)benzene. rsc.org

| Feature | Batch Processing | Continuous Flow Processing |

| Safety | Higher risk with large volumes of hazardous materials. | Inherently safer due to small reaction volumes. |

| Heat Transfer | Often inefficient, leading to temperature gradients. | Excellent temperature control and uniformity. |

| Scalability | Complex "scaling-up" process, often requires re-optimization. | Straightforward "scaling-out" or longer run times. |

| Reproducibility | Can vary between batches. | High consistency and product quality. |

This table is interactive and can be sorted by column.

Exploration of C-H Functionalization as an Alternative to Pre-functionalization with Halogens

The classical synthesis of functionalized aromatics often involves multiple steps, including the introduction of a halogen (like bromine) to act as a synthetic handle. This "pre-functionalization" approach adds steps to the synthesis and generates stoichiometric waste. A more modern and atom-economical strategy is the direct functionalization of carbon-hydrogen (C-H) bonds. nih.govnih.gov

Direct C-H perfluoroalkylation would involve installing the perfluoropropan-2-yl group directly onto a benzene (B151609) ring, bypassing the need for an intermediate like this compound altogether. This approach is highly attractive as it shortens synthetic sequences and reduces waste.

Research in this area has explored various methods:

Metal-Catalyzed C-H Activation: Transition metals like palladium, ruthenium, and gold can catalyze the direct coupling of C-H bonds with perfluoroalkyl sources. nih.govnih.gov The main challenge in this area is controlling the regioselectivity—that is, directing the functionalization to the desired position on the aromatic ring (ortho, meta, or para). nih.gov

Radical Perfluoroalkylation: Generating perfluoroalkyl radicals that can then add to an aromatic ring is another common strategy. cdnsciencepub.com These reactions can be initiated by photoredox catalysis or other radical initiators. researchgate.net

While the "undirected" C-H functionalization of simple arenes remains a significant challenge, it represents a major frontier in the field. nih.gov Achieving high regioselectivity without the use of a directing group is a key goal for making this a truly versatile alternative to traditional cross-coupling methods. nih.govnih.gov

| Approach | Advantages | Disadvantages |

| Pre-functionalization (e.g., C-Br) | Well-established, predictable regioselectivity. | Multi-step, generates stoichiometric waste. |

| Direct C-H Functionalization | More atom-economical, shorter synthetic routes. | Control of regioselectivity is a major challenge. |

This table is interactive and can be sorted by column.

Expansion of Synthetic Scope towards More Complex and Densely Functionalized Architectures

This compound is not just a final product but a versatile building block for constructing more elaborate molecules. The presence of two distinct functional handles—the C-Br bond and the electron-withdrawing perfluoroalkyl group—allows for sequential and regioselective modifications.

The C-Br bond can be transformed through a variety of well-established cross-coupling reactions to form new bonds:

Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Heck Coupling: Reaction with alkenes to form C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds. rsc.org

These reactions enable the integration of the perfluoroisopropyl-aryl motif into larger, more complex structures, such as active pharmaceutical ingredients or advanced materials. For instance, similar bromo-aromatic building blocks are used in the synthesis of ligands for iridium(III) complexes or in the creation of antimalarial agents. rsc.org The perfluoroisopropyl group itself imparts unique electronic properties and can influence the conformation and bioactivity of the final molecule.

Challenges and Opportunities in the Scalable and Sustainable Synthesis of Perfluoroalkylated Aromatics

Despite significant advances, the scalable and sustainable synthesis of perfluoroalkylated aromatics faces several challenges. Many per- and polyfluoroalkyl substances (PFAS) are persistent in the environment, leading to increasing regulatory scrutiny and a push for greener chemical processes. rsc.orgrsc.org

Challenges:

Cost and Atom Economy: Many specialized fluoroalkylation reagents are expensive and generate significant amounts of waste, making them unsuitable for large-scale industrial applications. chimia.ch

Environmental Persistence: The strength of the C-F bond makes many PFAS compounds resistant to degradation, leading to concerns about bioaccumulation. rsc.orgnih.gov Developing synthetic routes that minimize the release of persistent byproducts is crucial.

Harsh Reaction Conditions: Some traditional fluorination or functionalization methods require harsh conditions, high temperatures, or corrosive reagents, which are undesirable from a safety and sustainability perspective.

Opportunities:

Green Chemistry Principles: There is a significant opportunity to apply green chemistry principles, such as developing catalytic rather than stoichiometric reactions, using safer solvents, and designing less persistent molecules. rsc.org

Catalyst Development: The design of more active, stable, and recyclable catalysts can reduce costs and environmental impact. chimia.ch

Flow Chemistry: As discussed, continuous flow technology offers a pathway to safer, more efficient, and scalable manufacturing of these compounds. rsc.org

The future of perfluoroalkylated aromatic chemistry will likely involve a combination of these strategies to create complex, high-value molecules in a manner that is both economically viable and environmentally responsible.

Q & A

Q. What synthetic routes are commonly employed to prepare 1-Bromo-4-(perfluoropropan-2-yl)benzene?

- Methodological Answer : The compound can be synthesized via copper(I)-mediated regiocontrolled heptafluoroisopropylation of aromatic halides. For example, using CuI as a catalyst under optimized conditions yields >99% purity in some cases. Alternative routes include palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) with arylboron reagents to functionalize the bromine substituent .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming structural integrity. For instance, ¹⁹F NMR can resolve perfluorinated groups, while high-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (using programs like SHELX or ORTEP) provides precise bond-length and angle data for crystalline derivatives .

Q. How is the bromine substituent leveraged in further functionalization?

- Methodological Answer : The bromine atom serves as a reactive site for cross-coupling reactions. Suzuki-Miyaura coupling with arylboronic acids enables biaryl formation, while Buchwald-Hartwig amination introduces nitrogen-containing groups. Reaction conditions (e.g., Pd catalysts, ligands, solvents) must be optimized to avoid side reactions .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately calculates electron density and frontier molecular orbitals. Studies using the Colle-Salvetti correlation-energy formula further refine predictions of thermodynamic stability and reaction pathways .

Q. What strategies resolve discrepancies in reported reaction yields for copper-mediated syntheses?

- Methodological Answer : Variability in yields (e.g., 81% vs. >99%) may arise from catalyst loading, solvent purity, or temperature gradients. Systematic parameter screening (e.g., Design of Experiments) identifies optimal conditions. Kinetic studies using in-situ NMR or HPLC monitor intermediate formation to pinpoint bottlenecks .

Q. How does the perfluorinated group influence regioselectivity in electrophilic substitution?

- Methodological Answer : The electron-withdrawing perfluoroisopropyl group deactivates the benzene ring, directing electrophiles to the para position relative to bromine. Computational modeling (DFT) and Hammett substituent constants (σₚ) quantify this effect, guiding synthetic design for para-substituted derivatives .

Q. What safety protocols are critical for handling halogenated derivatives in high-temperature reactions?

- Methodological Answer : Use inert atmospheres (N₂/Ar) to prevent decomposition, and conduct reactions in fume hoods with HEPA filters. Storage at 0–6°C in amber glass minimizes photodegradation. Emergency protocols for bromine exposure (e.g., neutralization with Na₂S₂O₃) must be established .

Data Analysis and Contradiction Management

Q. How to address conflicting NMR assignments for perfluorinated aromatic compounds?

- Methodological Answer : Contradictions often arise from solvent effects or impurities. Use deuterated solvents (CDCl₃) for consistency, and compare with calculated chemical shifts (DFT). 2D NMR (e.g., COSY, HSQC) resolves overlapping signals, while isotopic labeling (e.g., ¹³C) clarifies ambiguous assignments .

Q. Why do different studies report varying catalytic efficiencies for cross-coupling reactions?

- Methodological Answer : Ligand choice (e.g., phosphine vs. N-heterocyclic carbenes) and catalyst preactivation (e.g., Pd(0) vs. Pd(II)) significantly affect turnover. Benchmarking against control reactions (e.g., with 4-bromotoluene) isolates compound-specific effects from systemic variables .

Tables for Key Data

Q. Table 1. Representative Synthetic Yields for Copper-Mediated Reactions

| Substrate | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 1-Nitro-4-(perfluoropropan-2-yl)benzene | CuI | 87 | >95 | |

| 1-Methoxy-4-(perfluoropropan-2-yl)benzene | CuI | 81 | >95 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |